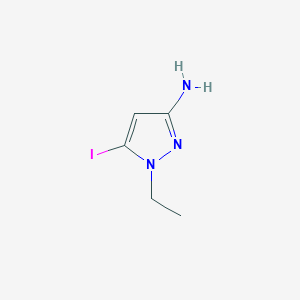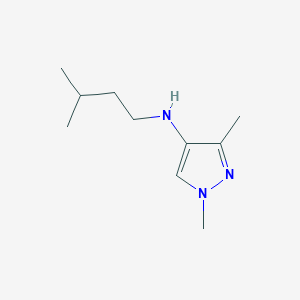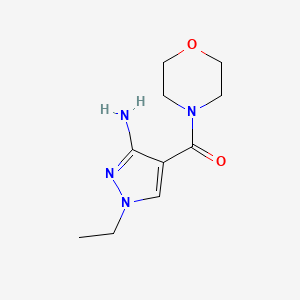
1-ethyl-5-iodo-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-iodo-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H8IN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazol-3-amine. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-5-azido-1H-pyrazol-3-amine or 1-ethyl-5-cyano-1H-pyrazol-3-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of 1-ethyl-5-iodo-1H-pyrazol-3-one.
Reduction Products: Reduction typically yields 1-ethyl-1H-pyrazol-3-amine.
Aplicaciones Científicas De Investigación
1-Ethyl-5-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The pyrazole ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Methyl-5-iodo-1H-pyrazol-3-amine
- 1-Ethyl-3-iodo-1H-pyrazol-5-amine
Comparison: 1-Ethyl-5-iodo-1H-pyrazol-3-amine is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. For instance, 1-ethyl-1H-pyrazol-5-amine lacks the iodine atom, making it less reactive in halogen bonding interactions. Similarly, 1-methyl-5-iodo-1H-pyrazol-3-amine has a different alkyl group, which can influence its steric and electronic properties .
Propiedades
Fórmula molecular |
C5H8IN3 |
|---|---|
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
1-ethyl-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8) |
Clave InChI |
IZLHUDWGGHDRBK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)

![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
